3-Amino-3-methyl-1-phenylthiourea
Overview
Description
3-Amino-3-methyl-1-phenylthiourea is an organosulfur compound with the molecular formula C8H11N3S. This compound is a derivative of thiourea, characterized by the presence of an amino group, a methyl group, and a phenyl group attached to the thiourea core. Thiourea derivatives, including this compound, have garnered significant attention due to their diverse biological and chemical properties .
Mechanism of Action
Biochemical Pathways
Thiourea derivatives have been reported to exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities
Result of Action
It is known that thiourea derivatives can have various biological activities, including antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial effects . More research is needed to understand the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methyl-1-phenylthiourea typically involves the reaction of phenyl isothiocyanate with methylamine. The reaction is carried out in an aqueous or organic solvent medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{NCS} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHC(S)NHCH}_3 ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-methyl-1-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiourea derivatives .
Scientific Research Applications
3-Amino-3-methyl-1-phenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antibacterial, antioxidant, and anticancer properties, making it valuable in biomedical research.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the production of dyes, elastomers, and other industrial materials
Comparison with Similar Compounds
Thiourea: The parent compound with a simpler structure.
Phenylthiourea: Lacks the amino and methyl groups.
Methylthiourea: Lacks the phenyl group.
Comparison: 3-Amino-3-methyl-1-phenylthiourea is unique due to the presence of both amino and methyl groups, which enhance its reactivity and biological activity compared to simpler thiourea derivatives.
Properties
IUPAC Name |
1-amino-1-methyl-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-11(9)8(12)10-7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGLZXFPFUCNQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)NC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357453 | |
Record name | SBB062267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21076-09-5 | |
Record name | NSC231525 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | SBB062267 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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